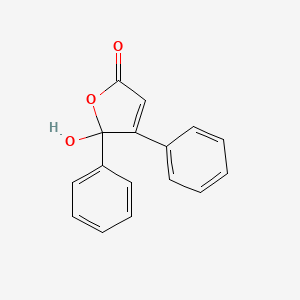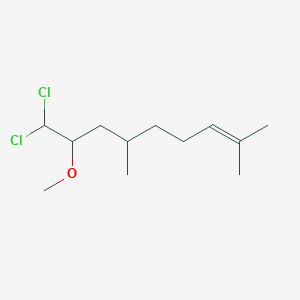![molecular formula C10H19N B14421996 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-64-7](/img/structure/B14421996.png)
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a highly diastereoselective method involving a Pd/Au-relay catalyzed reaction. This process includes the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2,7-dimethyl-1H-cyclopenta[c]pyridine-4-methanol: A similar compound with a hydroxyl group at the 4-position.
Cyclopenta[cd]phenalene derivatives: Compounds with similar cyclopenta structures but different functional groups.
Uniqueness
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific structural configuration and the presence of two methyl groups at the 2 and 7a positions
Eigenschaften
CAS-Nummer |
87401-64-7 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,7a-dimethyl-3,4,4a,5,6,7-hexahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-10-6-3-4-9(10)5-7-11(2)8-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
AVUSDSNIHSSAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1CCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


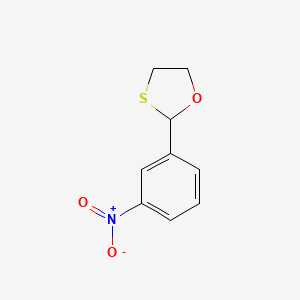
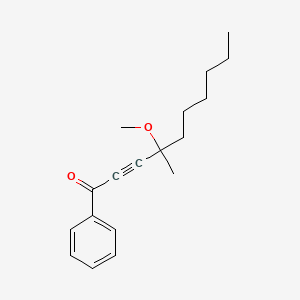
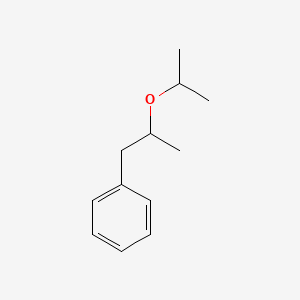
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
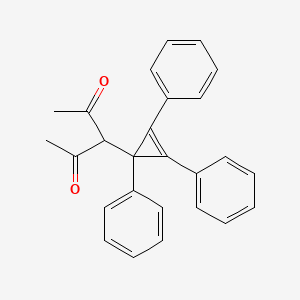
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
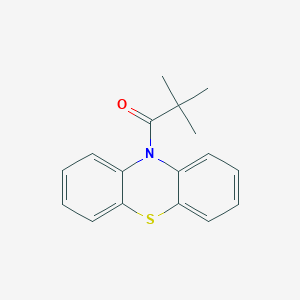
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
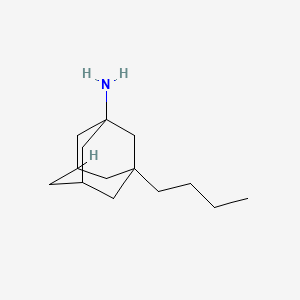
![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)
